Curzerene

描述

Overview of Curzerene in Natural Product Chemistry

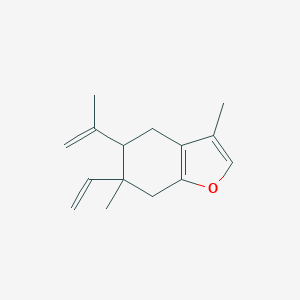

This compound is a naturally occurring sesquiterpene compound characterized by its bicyclic structure, which includes a benzofuran (B130515) skeleton with vinyl and isopropenyl substituents. cymitquimica.comvulcanchem.com It is a volatile, aromatic terpenoid. wikipedia.org this compound is found primarily in the essential oils of plants, particularly those within the Zingiberaceae and Myrtaceae families, as well as in certain corals and myrrh. cymitquimica.comvulcanchem.comwikipedia.org Its presence contributes to the distinct aroma of these natural sources. cymitquimica.com In natural product chemistry, this compound is of interest due to its diverse reported biological activities, including anti-inflammatory and antimicrobial properties. cymitquimica.comwikipedia.org It is also studied for its potential role in plant defense mechanisms. cymitquimica.com

Historical Context of this compound Isolation and Early Research

This compound was originally isolated from the rhizomes of Curcuma zedoaria (zedoary), a traditional Chinese herbal medicine. vulcanchem.comthegoodscentscompany.comchemfaces.comscielo.br It has also been isolated from the roots of Lindera strychnifolia. scielo.br Early research focused on identifying and characterizing the chemical structure of this compound and its presence in various plant species. jst.go.jp The compound was identified as a furan-containing sesquiterpenoid. jst.go.jp Its isolation from Curcuma species, known for their historical use in oriental medicine, likely spurred initial investigations into its properties. chemfaces.combiocrick.comresearchgate.net

Current Academic Perspectives on this compound

Current academic research on this compound is exploring its various applications and mechanisms of action. cymitquimica.com Perspectives include investigating its potential as a therapeutic agent, particularly in the context of its reported anticancer, antioxidant, and antimicrobial activities. cymitquimica.comvulcanchem.comwikipedia.orgcaymanchem.comnih.gov Studies are focusing on its effects at the cellular and molecular levels, such as its influence on cell proliferation, apoptosis, and specific signaling pathways. biocrick.commedchemexpress.commedchemexpress.comresearchgate.netnih.govscielo.org.mxscielo.org.mx The lipophilic nature of this compound and its limited water solubility are also considered in research regarding its absorption and distribution in biological systems. vulcanchem.com Furthermore, research is being conducted on its occurrence in different plant chemotypes and the influence of factors like extraction methods on its presence in essential oils. mdpi.comtjnpr.org

Scope and Objectives of this compound Investigation

Detailed Research Findings:

This compound has been investigated for various biological activities.

Anticancer Activity:

this compound has demonstrated antiproliferative effects in human lung adenocarcinoma cells (SPC-A1) in a time- and dose-dependent manner. chemfaces.combiocrick.comresearchgate.netmedchemexpress.com

In SPC-A1 cells, this compound induced G2/M cell cycle arrest and promoted apoptosis. biocrick.comresearchgate.netmedchemexpress.com

It has been shown to downregulate the expression of glutathione (B108866) S-transferase A1 (GSTA1) protein and mRNA in SPC-A1 cells. chemfaces.combiocrick.comresearchgate.netmedchemexpress.comnih.govmedchemexpress.com

In vivo studies using SPC-A1 cell-bearing nude mice showed that this compound significantly inhibited tumor growth with limited apparent toxicity. chemfaces.combiocrick.comresearchgate.netnih.gov

this compound has also shown efficacy against hepatocellular carcinoma (HCC) cells (Huh7 and HCCLM3), inhibiting their growth and inducing apoptosis. vulcanchem.comscielo.org.mxscielo.org.mx

In HCC cells, this compound restrained the phosphorylation of PI3K, AKT, and mTOR, suggesting involvement of the PI3K/AKT/mTOR pathway. scielo.org.mxscielo.org.mx

It has been reported to inhibit the expression of matrix metalloproteinases (MMP2 and MMP9) in HCC cells. vulcanchem.comscielo.org.mx

this compound has been found to inhibit the expression of GSTA4 mRNA and protein in glioma cells (U251 and U87), correlating with reduced proliferation, invasion, and migration, and induced apoptosis. researchgate.netnih.gov

In glioma models, this compound inhibited the activation of the mTOR pathway and downregulated MMP9. researchgate.netnih.gov

this compound has shown cytotoxicity against other cancer cell lines, including SK-MEL-19 melanoma cells, AGP-01 gastric cells, and HCT116 colon cancer cells. caymanchem.com

Antioxidant Activity:

this compound-rich essential oils from Eugenia uniflora have demonstrated antioxidant activity, including DPPH radical inhibition. vulcanchem.comcaymanchem.commdpi.com

Antimicrobial Activity:

this compound has shown activity against Fusarium graminearum. caymanchem.com

Essential oil containing this compound from Smyrnium olusatrum has demonstrated antimicrobial activity. wikipedia.org

Other Activities:

this compound has been suggested to have potential activity in controlling seizures, possibly by binding to the benzodiazepine-site of the GABAA receptor. scielo.br

It has been reported to be active against Leishmania amazonensis. researchgate.net

Data Tables:

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O | cymitquimica.comvulcanchem.comcaymanchem.comnih.govnih.govuni.lubiosynth.com |

| Molecular Weight | 216.32 g/mol | vulcanchem.comresearchgate.netnih.govnih.govuni.lubiosynth.com |

| CAS Number | 17910-09-7 | cymitquimica.comvulcanchem.comthegoodscentscompany.comcaymanchem.comnih.govnih.govbiosynth.com |

| XlogP3-AA (estimated) | 4.60 | vulcanchem.comthegoodscentscompany.comuni.lu |

| Boiling Point (estimated) | 282.79 °C at 760.00 mm Hg | thegoodscentscompany.com |

| Solubility in water | 0.1185 mg/L at 25 °C (estimated) | thegoodscentscompany.com |

Table 2: Antiproliferative Effects of this compound on SPC-A1 Cells (IC₅₀ values)

| Incubation Time | IC₅₀ (µM) | Source |

| 24 hours | 403.8 | chemfaces.combiocrick.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com |

| 48 hours | 154.8 | chemfaces.combiocrick.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com |

| 72 hours | 47.0/47.01 | chemfaces.combiocrick.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com |

Table 3: this compound Content in Essential Oils of Eugenia uniflora

| Season | Average this compound Content (%) | Source |

| Dry | 42.7 ± 6.1 | mdpi.com |

| Rainy | 40.8 ± 5.9 | mdpi.com |

Structure

2D Structure

属性

CAS 编号 |

17910-09-7 |

|---|---|

分子式 |

C15H22O |

分子量 |

218.33 g/mol |

IUPAC 名称 |

(5R,6R)-6-ethyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |

InChI |

InChI=1S/C15H22O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h9,13H,2,6-8H2,1,3-5H3/t13-,15-/m1/s1 |

InChI 键 |

SLEDFMXZSQPLHT-UKRRQHHQSA-N |

手性 SMILES |

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |

规范 SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

同义词 |

curzerene |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Curzerene

Botanical and Biological Sources of Curzerene

This compound has been identified in several botanical families and some marine invertebrates.

Identification of this compound in Curcuma Species

This compound is a known constituent of various species within the Curcuma genus, which belongs to the Zingiberaceae family. jst.go.jpthegoodscentscompany.comthieme-connect.comchemfaces.com It has been isolated from the rhizomes of Curcuma zedoaria (zedoary) and is present to some extent in nearly all Curcuma species. jst.go.jpthegoodscentscompany.com Studies have identified this compound in the essential oils of Curcuma wenyujin, Curcuma aromatica, Curcuma aeruginosa, and Curcuma angustifolia. ajbls.comfrontiersin.orgnih.govresearchgate.net

Research on the essential oil composition of eight starchy Curcuma species showed that this compound was present in Curcuma zedoaria, with essential oil yields from rhizomes ranging from 0.38 ml to 1.4 ml/100 g fresh weight across the studied species. niist.res.in Comparative analysis of Curcuma aromatica, C. aeruginosa, and C. angustifolia rhizomes revealed this compound as a common compound, with varying percentages. ajbls.com

| Curcuma Species | Plant Part | This compound Concentration (%) | Reference |

| Curcuma zedoaria | Rhizome | Present | jst.go.jpniist.res.in |

| Curcuma wenyujin | Essential oil | Present, 1.6192 mg/g (in one study) | frontiersin.orgnih.gov |

| Curcuma aromatica | Rhizome | 3.75% (in one study) | ajbls.com |

| Curcuma aeruginosa | Rhizome | 1.24% (in one study) | ajbls.com |

| Curcuma angustifolia | Rhizome | 2.38% (in one study) | ajbls.com |

| Curcuma zanthorrhiza | Essential oil | 6.0% (in one study) | mdpi.com |

Isolation of this compound from Curcuma wenyujin essential oil has been achieved using high-performance centrifugal partition chromatography (HPCCC) with a nonaqueous two-phase solvent system of petroleum ether-acetonitrile-acetone (4:3:1 v/v/v). nih.govnih.gov From 300 mg of essential oil, 18 mg of this compound was isolated in 500 minutes using this method. nih.gov

Presence of this compound in Eugenia uniflora

This compound has been documented as a component of the essential oil obtained from the leaves of Eugenia uniflora L., a species belonging to the Myrtaceae family. researchgate.netscielo.brtandfonline.commdpi.comscielo.br The concentration of this compound in Eugenia uniflora essential oil can vary significantly. One study on Eugenia uniflora leaves from the Brazilian savannah reported a high concentration of this compound, reaching 85.1% under conventional gas chromatography conditions, although analysis under milder conditions suggested a lower concentration (21.6%) with furanodiene (B1217673) being more abundant (64.7%). researchgate.netscielo.br Another study on Eugenia uniflora from North Brazil found this compound as one of the main components at 30.0%. tandfonline.com Research on different genotypes of Eugenia uniflora also showed varying percentages of this compound in the essential oil, ranging from 7.95% to 18.45% in different groups. scielo.br

| Eugenia uniflora Source | Plant Part | This compound Concentration (%) | Notes | Reference |

| Brazilian savannah | Leaves | 85.1% (conventional GC) | Also 21.6% under mild GC conditions, with 64.7% furanodiene. | researchgate.netscielo.br |

| North Brazil | Leaves | 30.0% | Main component along with germacrone (B1671451) and germacrene B. | tandfonline.com |

| Various genotypes | Leaves | 7.95% - 18.45% | Concentration varied among different genotypes. | scielo.br |

| Unspecified | Leaves | 17.96% | Major constituent along with atractylone (26.78%). | mdpi.com |

| Unspecified | Young leaves | 22.37% | Higher percentage compared to mature leaves in one study. | scielo.br |

| Yellow fruits chemotype | Fruits | 20.50% | Present in plants with yellow and red fruits, absent in orange fruits. | scielo.br |

| Red fruits chemotype | Fruits | 42.60% | Present in plants with yellow and red fruits, absent in orange fruits. | scielo.br |

It has been noted that furanodiene, also present in Eugenia uniflora, can undergo thermal rearrangement to this compound during gas chromatography analysis, which can influence the reported concentrations of both compounds. researchgate.netscielo.br

Documentation of this compound in Chloranthus Species

This compound has been identified in species belonging to the Chloranthus genus (Chloranthaceae). jst.go.jpbiocrick.com Studies on the chemical constituents of Chloranthus japonicus have led to the isolation and structural elucidation of sesquiterpenes, including this compound. jst.go.jp this compound has also been reported in Chloranthus tianmushanensis. nih.govresearchgate.net Additionally, it has been found in the essential oil of Sarcandra glabra (syn. Chloranthus glaber). rhhz.net

This compound in Commiphora Species Resins and Oils

This compound is a significant component of the oleo-gum resin and essential oil obtained from various Commiphora species, particularly Commiphora myrrha, the source of myrrh. wikipedia.orgnih.govnih.govdayaxafrankincense.comtandfonline.commdpi.comnih.gov It is considered one of the main bioactive constituents in Commiphora myrrha essential oil. nih.gov

Studies on the essential oil of Commiphora myrrha var. molmol identified this compound as the major constituent, present at 40.1%. tandfonline.com Another analysis of Commiphora myrrha resin extracts using GC-MS reported this compound as the primary ingredient, typically listed at 33.57%. nih.gov this compound, along with furanoeudesma-1,3-diene and lindestrene, are characteristic components of myrrh essential oil, and their relative abundance can vary between regions and individual plants. dayaxafrankincense.com this compound has also been found in the essential oil of Commiphora erythraea and Commiphora africana. mdpi.com

| Commiphora Species | Source Material | This compound Concentration (%) | Reference |

| Commiphora myrrha | Oleo-gum resin/oil | Present | wikipedia.orgnih.govnih.gov |

| Commiphora myrrha var. molmol | Essential oil | 40.1% | tandfonline.com |

| Commiphora myrrha | Resin extracts | 33.57% | nih.gov |

| Commiphora erythraea | Essential oil | Present | mdpi.com |

| Commiphora africana | Essential oil | Present | mdpi.com |

| Commiphora myrrha | Smoke from burning resin | 12.97% | wikipedia.org |

Isolation of this compound from Smyrnium Species

This compound has been found in species of the Smyrnium genus, which belongs to the Apiaceae family. wikipedia.orgbiocrick.comresearchgate.netni.ac.rssemanticscholar.org It has been reported as a component of the essential oil extracted from Smyrnium olusatrum (Alexanders). wikipedia.orgnih.govresearchgate.netni.ac.rs

In Smyrnium olusatrum, this compound has been found in different parts of the plant, including the essential oil of the fruits and roots. researchgate.netni.ac.rs One study on the essential oil of Smyrnium olusatrum from Italy reported this compound concentrations of 39.7% in the roots and 8.4% in the fruit oil. researchgate.netni.ac.rs Another study on Smyrnium cordifolium from Iran identified this compound as the most common identified component in the essential oil, with concentrations varying in different natural habitats, including 45.7% in one habitat.

| Smyrnium Species | Plant Part/Source | This compound Concentration (%) | Reference |

| Smyrnium olusatrum | Essential oil | 13.7% | wikipedia.org |

| Smyrnium olusatrum | Roots (Italy) | 39.7% | researchgate.netni.ac.rs |

| Smyrnium olusatrum | Fruit oil (Italy) | 8.4% | ni.ac.rs |

| Smyrnium olusatrum | Inflorescence essential oil (Italy) | 18.4% | ni.ac.rs |

| Smyrnium olusatrum | Leaves and fruits (Greece) | 29% | researchgate.net |

| Smyrnium cordifolium | Essential oil | 45.7% (in one habitat) | |

| Smyrnium cordifolium | Essential oil | 16.9% (in another study) | semanticscholar.org |

| Smyrnium perfoliatum | Roots (Austria) | Main compound | ni.ac.rs |

Bio-isolation of this compound from Marine Invertebrates (e.g., Caribbean Corals)

Beyond terrestrial plants, this compound has also been identified as a bioactive isolate from marine invertebrates, specifically Caribbean corals of the genus Gorgonia. wikipedia.org It has also been isolated from the coral Leminda millecra. nih.gov This indicates a broader biological distribution for this sesquiterpenoid compound.

Advanced Isolation and Extraction Techniques for this compound

The isolation of this compound from complex plant matrices requires sophisticated extraction and separation techniques to obtain the compound in sufficient purity and yield for research and potential applications.

Hydrodistillation-Based Separation of Volatile Constituents

Hydrodistillation is a common method for extracting essential oils from plant materials, including those containing this compound. This technique involves suspending the plant material in water and boiling it, or passing steam through the material. The volatile compounds, including this compound, are vaporized, condensed, and collected. The essential oil, which is immiscible with water, is then separated.

Studies on Curcuma zedoaria have utilized hydrodistillation to obtain essential oil where this compound is a component tandfonline.com. The composition of the essential oil obtained by hydrodistillation can vary depending on factors such as the plant's origin and physiological state scispace.com. For instance, hydrodistillation of Curcuma zedoaria rhizome from northeast India yielded an essential oil where curzerenone (B144611) was the major component, with this compound also present tandfonline.com. Another study on Curcuma wenyujin essential oil, obtained by hydrodistillation, was further processed for the preparative isolation of volatile compounds including this compound nih.govum.edu.mocapes.gov.br. Hydrodistillation has also been used to extract essential oils containing this compound from Smyrnium cordifolium tandfonline.com and Eugenia uniflora nih.govscielo.br. The yield and composition of essential oil obtained by hydrodistillation can be influenced by drying periods and temperature of the plant material prior to extraction researchgate.net.

Solvent-Assisted Extraction Optimization for this compound Recovery

Solvent extraction is another critical method for isolating this compound, often used in conjunction with other techniques. This involves using appropriate solvents to dissolve the target compounds from the plant matrix. Optimization of solvent extraction parameters, such as solvent type, temperature, time, and solvent-to-solid ratio, is crucial for maximizing the recovery of this compound.

While specific detailed research findings solely focused on optimizing solvent extraction specifically for this compound recovery are less prominent in the provided results compared to essential oil extraction or other advanced methods, solvent extraction is a fundamental step in many isolation schemes. For example, sequential extraction using solvents like hexane, dichloromethane, ethyl acetate, and methanol (B129727) is employed to obtain different fractions from plant materials like Curcuma zedoaria and Curcuma aeruginosa, from which compounds including this compound can be isolated unair.ac.idresearchgate.net. The choice of solvent affects the types and composition of compounds extracted based on their polarity unair.ac.idresearchgate.net. Studies optimizing solvent extraction for other compounds from Curcuma species, such as curcuminoids, demonstrate the principles of optimizing solvent type, temperature, and liquid-to-solid ratios to enhance extraction yield bch.ronih.gov. These principles are applicable to optimizing this compound extraction using suitable solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which are known to dissolve this compound chemfaces.com.

Supercritical Fluid Extraction Applications in this compound Isolation

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), is an advanced technique applied for the isolation of volatile and semi-volatile compounds like this compound. SFE offers advantages such as using a non-toxic, readily available, and relatively inexpensive solvent (CO2) and the ability to control extraction selectivity by adjusting pressure and temperature. scirp.org

Research on Curcuma zedoaria has investigated the use of SC-CO2 extraction for obtaining essential oil containing this compound. Optimization studies using Response Surface Methodology (RSM) have been conducted to determine the optimal temperature and pressure for maximizing both oil yield and this compound concentration scispace.comresearchgate.net. One study found that the oil yield ranged from 0.6 w/w% to 1.8 w/w%, and this compound concentration ranged from 1.6% to 4.1% under different SFE conditions scispace.comresearchgate.net. The optimum parameters predicted by RSM for the highest oil yield (1.7 w/w%) and this compound concentration (3.7%) were 138.65 bar and 40°C scispace.comresearchgate.net. Another study on Commiphora myrrha demonstrated the use of SFE with CO2 to obtain volatile oil containing this compound (8.5%) capes.gov.brnih.gov. The SFE oil of myrrh obtained at 9.0 MPa and 50°C had a yield of 3.2% capes.gov.brnih.gov. These studies highlight the effectiveness of SFE for isolating this compound and the importance of optimizing operating conditions.

Table 1: Supercritical Fluid Extraction (SFE) of this compound from Curcuma zedoaria

| Parameter (Temperature, Pressure) | Oil Yield (w/w%) | This compound Concentration (%) |

| 40°C, 100 bar | Not specified | 4.07 scispace.com |

| 60°C, 100 bar | Not specified | 1.58 scispace.com |

| Optimum (predicted by RSM): 40°C, 138.65 bar | 1.7 scispace.comresearchgate.net | 3.7 scispace.comresearchgate.net |

| Range observed in study | 0.6 - 1.8 scispace.comresearchgate.net | 1.6 - 4.1 scispace.comresearchgate.net |

Preparative Chromatographic Enrichment of this compound

Chromatographic techniques are essential for the separation and purification of this compound from crude extracts or essential oils. Preparative chromatography allows for the isolation of larger quantities of purified compounds. Various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), are applied. researchgate.net

High-performance centrifugal partition chromatography (HPCPC) has been successfully used for the preparative isolation and purification of this compound from the essential oil of Curcuma wenyujin nih.govum.edu.mocapes.gov.brscispace.com. In one study using HPCPC with a nonaqueous two-phase solvent system (petroleum ether-acetonitrile-acetone), 18 mg of this compound was isolated from 300 mg of essential oil in 500 minutes nih.govum.edu.mocapes.gov.br. This demonstrates the effectiveness of HPCPC for enriching this compound from complex essential oil mixtures. Column chromatography, including vacuum liquid chromatography (VLC) and gravity column chromatography (GCC), is also used in the isolation process of compounds from Curcuma species, which can lead to the isolation of this compound-containing fractions that can be further purified unair.ac.id. Preparative gas chromatography (GC) is another technique used for fractionating volatile constituents from sources like curcuma rhizome thegoodscentscompany.com. While not exclusively for this compound, these chromatographic methods are integral to obtaining purified this compound for further study.

Biosynthetic Pathways and Chemical Synthesis of Curzerene

Elucidation of Curzerene Biosynthesis

The biosynthesis of this compound, like other terpenoids, originates from primary metabolic precursors through specific enzymatic pathways nih.gov.

Identification of Metabolic Precursors (e.g., Furanodiene)

Furanodiene (B1217673) has been identified as a key metabolic precursor to this compound. Studies have shown that furanodiene can undergo a thermal rearrangement to form this compound vulcanchem.comresearchgate.net. This thermal Cope rearrangement, involving 1,4-dienes, can occur during processes such as essential oil extraction or gas chromatographic analysis, particularly at high temperatures researchgate.netscielo.br. This thermal conversion highlights the close biosynthetic relationship between furanodiene and this compound researchgate.net.

Enzymatic Mechanisms Governing this compound Formation

While the thermal rearrangement of furanodiene to this compound is well-documented, the specific enzymatic mechanisms involved in the in vivo biosynthesis of this compound from its precursors are less extensively elucidated in the provided search results. Terpenoid biosynthesis generally involves dedicated enzymes, such as terpene synthases and cyclases, that catalyze the cyclization and rearrangement of linear isoprenoid pyrophosphates to form the diverse array of terpene skeletons. nih.gov Given that furanodiene is a precursor, it is likely that enzymatic processes lead to the formation of furanodiene, which may then be converted to this compound either enzymatically or through spontaneous rearrangement in planta or during isolation.

Impact of Environmental Factors on Biosynthetic Productivity

Environmental factors can significantly influence the production of secondary metabolites, including terpenoids like this compound, in plants nih.govmdpi.com. Studies on Curcuma xanthorrhiza have shown that modifying light conditions through shading can alter the abundance of chemical compounds, including sesquiterpenes like this compound mdpi.com. For instance, 75% shading stimulated the production of this compound in C. xanthorrhiza mdpi.com. Similarly, the yield and composition of essential oils containing this compound in Eugenia uniflora have been studied in relation to climatic parameters, although one study found no significant correlation between oil yield/composition and climatic variables like solar radiation, precipitation, and relative humidity over a year nih.govresearchgate.net. However, other factors such as genetic diversity, biotype, and geographic location are also known to contribute to variations in this compound levels in Eugenia uniflora researchgate.net.

Here is a table summarizing the impact of shading on this compound presence in Curcuma xanthorrhiza:

| Shading Level (%) | This compound Presence |

| 0 | Not detected |

| 25 | Not detected |

| 50 | Not detected |

| 75 | Detected |

Total Chemical Synthesis of this compound

The total chemical synthesis of natural products like this compound often involves developing strategies to construct complex molecular scaffolds and control stereochemistry nih.govorganicchemistrydata.org.

Strategies for the De Novo Synthesis of the this compound Scaffold

De novo synthesis of the this compound scaffold involves constructing the benzofuran (B130515) ring system and incorporating the specific vinyl and isopropenyl substituents. One approach to synthesizing furan (B31954) rings, which are part of the this compound structure, involves the one-step transformation of α-isopropylidene ketones mediated by iodine and dimethyl sulfoxide (B87167) scribd.com. This biomimetic approach has been utilized in the synthesis of terpene furans, including this compound scribd.com.

Research has explored various synthetic routes towards terpene furans found in Curcuma species, which provides insights into potential strategies for this compound synthesis scribd.com.

Stereochemical Control in this compound Total Synthesis

Stereochemical control is a critical aspect of synthesizing chiral molecules like this compound, which possesses defined stereocenters nih.govchemistrydocs.com. The synthesis must ensure the correct relative and absolute configurations of these centers chemistrydocs.com. Strategies for achieving stereochemical control in organic synthesis include the use of stereospecific and stereoselective reactions, often employing chiral catalysts or controlled reaction conditions nih.govchemistrydocs.comnumberanalytics.com. While the provided search results mention the stereochemistry of this compound nih.govsbq.org.brnaturalproducts.net, detailed descriptions of specific stereochemical control strategies employed in its total synthesis are not extensively provided. However, the general principles of stereocontrolled synthesis, such as controlling alkene facial selectivity or using chiral auxiliaries and catalysts, would be relevant in the total synthesis of this compound nih.govchemistrydocs.comnumberanalytics.com.

Development of Novel Synthetic Routes to this compound Analogs

Research into the synthesis of natural products and their analogs is an active area of chemical science, often driven by the potential biological activities of these compounds. While the provided search results extensively cover the synthesis of curcumin (B1669340) analogs nih.govmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govcurcumin.co.nz, which are structurally different from this compound, specific details on the development of novel synthetic routes to this compound analogs are not prominently featured in the initial search results.

This compound itself is a sesquiterpene with a bicyclic benzofuran core cymitquimica.comnih.gov. Its isolation and structural elucidation from natural sources like Curcuma zedoaria have been reported jst.go.jp. The synthesis of sesquiterpenes, including those with complex bicyclic structures like this compound, often involves sophisticated organic transformations.

Given the lack of specific synthetic routes to this compound analogs in the provided snippets, a detailed discussion with specific reaction schemes, conditions, and yields for novel analog synthesis cannot be presented here. The available information points towards research on this compound's natural occurrence and biological activities wikipedia.orgresearchgate.netmuseu-goeldi.br, and separately, extensive work on synthesizing analogs of curcumin for various applications nih.govmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govcurcumin.co.nz.

Further dedicated research specifically on the chemical synthesis of this compound derivatives and novel analogs would be required to provide a comprehensive overview of synthetic routes in this area.

Analytical Methodologies for Curzerene Characterization and Quantification

Chromatographic Techniques for Curzerene Analysis

Chromatography plays a vital role in separating this compound from other compounds present in a sample, enabling its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry. GC-MS has been extensively used to study the essential oil composition of various plants where this compound is a constituent. researchgate.netscielo.brresearchgate.netmdpi.comdergipark.org.trmdpi.com

Detailed research findings using GC-MS have shown the presence and relative abundance of this compound in different plant sources. For instance, in the essential oil of Eugenia uniflora leaves, GC-MS analysis under conventional temperature programs has shown this compound as a main component, although it can be formed from the thermal rearrangement of furanodiene (B1217673) during the analysis. researchgate.netscielo.br Studies have also optimized GC-MS conditions for the simultaneous determination of multiple sesquiterpenoids, including this compound, in Curcuma rhizomes, focusing on parameters like resolution and stability of analytes. thegoodscentscompany.com The identification of this compound by GC-MS is typically achieved by comparing its mass spectrum and retention time with those of authentic standards or by using mass spectral databases like NIST. researchgate.netmdpi.com The base-peak fragmentation of this compound in its mass spectrum is often observed at m/z 108. researchgate.netmdpi.com

GC-MS has been used for both qualitative identification and semi-quantitative analysis of this compound in volatile profiles of plant extracts. mdpi.comdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

HPLC is a versatile technique suitable for the quantitative determination of this compound, particularly when dealing with samples that may contain heat-sensitive isomers or require analysis at lower temperatures. Unlike GC, HPLC separation occurs in the liquid phase, minimizing thermal degradation or rearrangement of labile compounds.

HPLC has been employed for the simultaneous quantitative determination of this compound along with other sesquiterpenoids in Curcuma species. capes.gov.brresearchgate.netnih.gov Methods utilizing HPLC coupled with diode array detection (HPLC-DAD) have been developed for the simultaneous quantification of multiple characteristic compounds, including this compound, in Curcuma rhizomes using techniques like pressurized liquid extraction. capes.gov.brnih.gov These methods often utilize C18 columns and gradient elution with mobile phases like water and acetonitrile, with detection typically performed at wavelengths such as 214 nm and 256 nm. capes.gov.brnih.gov Validation of these HPLC methods has demonstrated good linearity, repeatability, and accuracy for the quantification of this compound and other components. capes.gov.brresearchgate.netnih.gov

An example of quantitative data obtained via HPLC for this compound in different Curcuma species is presented below:

| Curcuma Species | This compound Content (mg/g) | Reference |

| Curcuma wenyujin | 0.02 - 0.11 | capes.gov.br |

| Curcuma phaeocaulis | 0.01 - 0.03 | capes.gov.br |

| Curcuma kwangsiensis | 0.01 - 0.03 | capes.gov.br |

This data, extracted from research findings, illustrates the variation in this compound content across different Curcuma species as determined by HPLC. capes.gov.br

Advanced Chromatographic Separation Techniques (e.g., Countercurrent Chromatography)

Advanced chromatographic techniques like Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), offer alternative approaches for the separation and purification of this compound. These techniques are particularly useful for preparative scale isolation and for compounds that may be challenging to separate using traditional solid-phase chromatography due to irreversible adsorption or sample denaturation. nih.gov

Countercurrent chromatography techniques utilize a liquid stationary phase and a liquid mobile phase, eliminating the solid support and its associated drawbacks. nih.gov HSCCC has been successfully applied for the isolation and purification of this compound from essential oils. mdpi.comnih.gov For instance, HSCCC using solvent systems like n-hexane-acetonitrile-ethanol or n-hexane-acetonitrile-acetone has been employed to isolate this compound from the essential oil of Curcuma wenyujin. mdpi.comnih.gov Preparative CPC has also been used for the isolation of this compound from Curcuma wenyujin essential oil, demonstrating its effectiveness in yielding purified compounds. nih.gov

Research has shown that using HSCCC, this compound, along with other compounds like eucalyptol, camphor, δ-elemene, and β-elemene, can be isolated from essential oils. mdpi.com In one study, 18 mg of this compound was isolated from 300 mg of Curcuma wenyujin essential oil using high-performance centrifugal partition chromatography. nih.gov

Spectroscopic Approaches for this compound Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of this compound, complementing the data obtained from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a definitive technique for the structural elucidation and confirmation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and arrangement of atoms within a molecule.

NMR spectroscopy, particularly 1H NMR, has been used in the phytochemical analysis of extracts containing this compound to identify different types of protons (aliphatic, aromatic, etc.) present in the sample. researchgate.net Structural confirmation of isolated this compound can be achieved by comparing its NMR spectra (e.g., 1H NMR and 13C NMR) with reported spectral data for this compound. nih.govjst.go.jp For instance, 13C-NMR has been used to identify furanodiene, a heat-sensitive isomer of this compound, and distinguish it from this compound in essential oils. jst.go.jp The use of NMR in conjunction with chromatographic techniques allows for the isolation and subsequent structural verification of this compound. nih.gov

NMR analysis is considered a crucial step in confirming the identity of this compound isolated through chromatographic methods, ensuring the accuracy of analytical findings. biorlab.com

UV-Vis Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique commonly employed for the detection and assessment of purity of organic compounds, particularly those with chromophores that absorb light in the UV-Vis region researchgate.netsciencemadness.org. While UV-Vis spectroscopy can be used to determine the concentration of a known compound by measuring absorbance at a specific wavelength based on Beer's Law, its application for purity assessment of complex natural product extracts containing this compound can be limited sciencemadness.org.

For compounds with characteristic UV-Vis absorption profiles, deviations from the expected spectrum can indicate the presence of impurities sciencemadness.org. However, if impurities have similar absorption characteristics to this compound, or if this compound itself has a less distinct UV-Vis spectrum, this method alone may not be sufficient for a comprehensive purity assessment sciencemadness.org. In such cases, coupling UV-Vis spectroscopy with chemometric techniques can enhance its analytical capabilities japsonline.com.

UV-Vis spectroscopy has been utilized in combination with chemometrics for the discrimination and identification of different Curcuma species, which contain this compound among other compounds. This suggests that while not solely definitive for this compound purity in complex mixtures, UV-Vis data can contribute to a broader analytical picture when analyzed with appropriate statistical methods researchgate.netcabidigitallibrary.org.

Chemometric Applications in this compound Research

Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information, improve analytical performance, and build predictive models amazon.com. In the context of this compound research, chemometrics is particularly valuable for handling the complex data generated from chromatographic and spectroscopic techniques applied to natural extracts.

Multivariate Statistical Analysis for Chemotype Discrimination

Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are powerful tools for exploring variations in the chemical composition of natural products and discriminating between different chemotypes amazon.comdntb.gov.uamuseu-goeldi.brnih.govscielo.br. These methods can analyze data from multiple analytical measurements simultaneously, revealing underlying patterns and groupings that may not be apparent through univariate analysis.

In studies involving plants that contain this compound, PCA and HCA have been applied to the data obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to differentiate between samples based on their volatile compound profiles museu-goeldi.brtandfonline.com. This allows researchers to identify distinct chemotypes within a species, which may be characterized by varying concentrations of key compounds, including this compound museu-goeldi.brscielo.br. For example, multivariate analysis has been used to reveal groupings among Piper nigrum samples based on the percentages of compounds like this compound, γ-elemene, and β-caryophyllene museu-goeldi.br.

Discriminant analysis (DA) is another multivariate technique used for classification, which can effectively discriminate between groups (e.g., different species or chemotypes) based on analytical data, including UV-Vis spectra researchgate.netcabidigitallibrary.org. Studies have shown that combining pre-processed UV-Vis spectra with DA can achieve high accuracy in classifying different Curcuma species researchgate.netcabidigitallibrary.org.

Data from a study on Piper nigrum essential oils illustrates how multivariate analysis can reveal chemical variability museu-goeldi.br:

| Compound | Leaves (March) (%) | Stems (March) (%) | Spikes (March) (%) | Leaves (November) (%) | Stems (November) (%) | Spikes (November) (%) |

| This compound | 23.7 | 14.8 | 20.4 | 31.2 | 20.4 | 17.1 |

| γ-Elemene | 23.2 | 14.1 | 7.5 | 32.6 | 26.8 | 18.0 |

| β-Caryophyllene | 7.5 | 21.9 | - | 7.1 | 16.2 | - |

| δ-Elemene | 7.5 | - | - | 7.1 | - | - |

| Limonene | - | - | 17.1 | - | - | 11.2 |

| β-Pinene | - | - | 22.7 | - | - | 19.1 |

Note: Data is illustrative and based on reported percentages which may vary depending on extraction method and specific sample museu-goeldi.br.

Quantitative Prediction Models for this compound Content (e.g., Partial Least Squares Regression)

Chemometric methods, particularly multivariate regression techniques like Partial Least Squares (PLS) regression, are employed to build quantitative prediction models for the content of specific compounds, including this compound, based on spectroscopic or chromatographic data researchgate.netresearchgate.netdp.technih.gov. These models establish a relationship between the spectral or chromatographic profile of a sample and the concentration of the target analyte.

PLS regression is suitable for analyzing data with multicollinearity, which is common in spectroscopic data where absorbance at adjacent wavelengths can be highly correlated. By decomposing the data into latent variables, PLS can build robust models that can predict the concentration of a compound in unknown samples nih.gov.

Studies have successfully utilized PLS models for the quantitative prediction of various compounds in natural products based on spectroscopic data researchgate.netresearchgate.net. While direct examples of PLS specifically for this compound quantification using UV-Vis data were not extensively detailed in the search results, PLS regression has been applied to NIR spectroscopy data for the prediction of compounds like this compound in herbal medicines researchgate.net. This demonstrates the applicability of PLS for this compound quantification when coupled with appropriate spectroscopic techniques.

A study utilizing NIR spectroscopy and PLS regression for the prediction of compounds in Xuesaitong dropping pills, which can contain this compound, reported the performance of PLS models. researchgate.net.

| Compound | R²p (Prediction) | RPD (Ratio of Performance to Deviation) |

| This compound | 0.9558 | 4.8454 |

| Curcumenol | 0.9129 | 3.4640 |

| Curdione | 0.9098 | 3.3020 |

| Furanodienone | 0.9350 | 4.0082 |

Note: R²p indicates the proportion of variance in the predicted values that is explained by the model. RPD is the ratio of the standard deviation of the reference data to the standard error of prediction, with higher values indicating better predictive ability. researchgate.net

Variable Selection Algorithms for Optimized Analytical Performance

In chemometric modeling, particularly when dealing with high-dimensional data from spectroscopy, selecting the most relevant variables (e.g., wavelengths in a spectrum) is crucial for building accurate, robust, and interpretable models researchgate.netanalyticsvidhya.comescholarship.org. Variable selection algorithms aim to identify a subset of variables that are most informative for discrimination or quantitative prediction, reducing model complexity and improving performance researchgate.netanalyticsvidhya.com.

Various variable selection methods exist, including filter methods, wrapper methods, and embedded methods analyticsvidhya.com. Examples of algorithms used in chemometrics include Competitive Adaptive Reweighted Sampling (CARS), Successive Projections Algorithm (SPA), Genetic Algorithms (GA), and algorithms based on optimization techniques like Gray Wolf Optimization (GWO) researchgate.netdp.tech.

These algorithms can be applied before or during the modeling process (e.g., before PLS regression) to select the most influential wavelengths from UV-Vis or other spectroscopic data for this compound analysis. By removing irrelevant or redundant variables, variable selection can lead to improved prediction accuracy and model stability researchgate.netanalyticsvidhya.com. Studies have shown that applying variable selection algorithms can significantly enhance the prediction performance of quantitative calibration models for compounds in complex matrices researchgate.net.

For instance, a study comparing different variable selection methods for predicting compound content using NIR spectroscopy found that the GWO algorithm improved the prediction performance of PLS models compared to other methods like CARS, GA, and SPA researchgate.net. While this study focused on NIR data and other compounds, the principle is applicable to this compound analysis using appropriate spectroscopic techniques and variable selection algorithms.

Biological Activities and Molecular Mechanisms of Curzerene

Antineoplastic Activities of Curzerene

This compound exhibits antineoplastic effects by influencing key cellular processes critical for cancer progression. scielo.org.mxscielo.org.mxresearchgate.netresearchgate.netthieme-connect.comnih.govcolab.wsresearcher.life Studies have explored its impact on various cancer types, revealing its ability to impede growth and induce cell death. scielo.org.mxscielo.org.mxresearchgate.netchemfaces.combiocrick.comresearchgate.netmdpi.comscholars.directnih.govscholars.directresearchgate.netmdpi.com

Cellular Proliferation and Cell Cycle Regulation

Inhibition of uncontrolled cellular proliferation is a hallmark of antineoplastic agents. This compound has been shown to suppress the growth of cancer cells and interfere with the cell cycle machinery. scielo.org.mxscielo.org.mxresearchgate.netbiocrick.comresearchgate.netthieme-connect.commedchemexpress.com

Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., Lung Adenocarcinoma, Hepatocellular Carcinoma, Glioblastoma, Melanoma, Gastric, Colon Cancer)

This compound has demonstrated inhibitory effects on the proliferation of several cancer cell lines. In human lung adenocarcinoma SPC-A1 cells, this compound inhibited growth in a dose- and time-dependent manner. researchgate.netchemfaces.combiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com Studies on hepatocellular carcinoma (HCC) cells (Huh7 and HCCLM3) showed that this compound repressed their proliferation. scielo.org.mxscielo.org.mx Glioblastoma cell lines (U251 and U87) also exhibited suppressed proliferation upon treatment with this compound. researchgate.netnih.govresearchgate.netorcid.org Furthermore, this compound has been reported to suppress the proliferation of melanoma cells. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net Research on colorectal cancer cells (HT29 and HCT8) indicates that this compound inhibits their proliferation. researchgate.netnih.govcolab.wsresearcher.life While specific data for gastric cancer was not prominently found in the search results, the activity across other gastrointestinal and solid tumors suggests potential for further investigation.

Data demonstrating the inhibitory effect of this compound on cell proliferation in selected cancer cell lines:

| Cancer Cell Line | Effect of this compound Treatment | Reference |

| SPC-A1 (Lung Adenocarcinoma) | Inhibited growth (dose- and time-dependent) | researchgate.netchemfaces.combiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com |

| Huh7 (Hepatocellular Carcinoma) | Repressed proliferation | scielo.org.mxscielo.org.mx |

| HCCLM3 (Hepatocellular Carcinoma) | Repressed proliferation | scielo.org.mxscielo.org.mx |

| U251 (Glioblastoma) | Suppressed proliferation | researchgate.netnih.govresearchgate.net |

| U87 (Glioblastoma) | Suppressed proliferation | researchgate.netnih.govresearchgate.net |

| SK-MEL-19 (Melanoma) | Inhibited migration (related to proliferation) | mdpi.comnih.gov |

| HT29 (Colorectal Cancer) | Inhibited proliferation | researchgate.netnih.govcolab.wsresearcher.life |

| HCT8 (Colorectal Cancer) | Inhibited proliferation | researchgate.netnih.govcolab.wsresearcher.life |

Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

This compound has been shown to induce cell cycle arrest in cancer cells, preventing them from progressing through the cell division cycle. In hepatocellular carcinoma cells, this compound induced G2/M cycle arrest. scielo.org.mxscielo.org.mx Similarly, flow cytometry analysis indicated that this compound arrested human lung adenocarcinoma SPC-A1 cells in the G2/M phase. researchgate.netchemfaces.combiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com This arrest was associated with a dose-dependent increase in the percentage of cells in the G2/M phase. researchgate.netbiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com this compound treatment also led to the downregulation of cell cycle-related proteins such as CDK1 and cyclin B1 in HCC cells. scielo.org.mxscielo.org.mx

Data on this compound's effect on Cell Cycle Arrest in SPC-A1 cells:

| This compound Concentration (µM) | Percentage of cells in G2/M phase (48 hours) | Reference |

| 0 | 9.26% | researchgate.netbiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com |

| 100 | 17.57% | researchgate.netbiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. This compound has been found to induce apoptosis in various cancer cell types. scielo.org.mxscielo.org.mxbiocrick.comresearchgate.netselleckchem.comglpbio.comnih.govmedchemexpress.comcolab.wstargetmol.comnih.govnih.gov

Activation of Pro-apoptotic Proteins (e.g., Bax, Cleaved Caspase-3, Cleaved PARP)

Studies have shown that this compound treatment leads to the upregulation and activation of key pro-apoptotic proteins. In hepatocellular carcinoma cells, this compound notably inhibited the upregulation of Bax and the activation of cleaved caspase-3 and cleaved PARP. scielo.org.mxscielo.org.mx Bax is a pro-apoptotic protein that plays a role in the mitochondrial apoptotic pathway. scielo.org.mxscielo.org.mx Caspase-3 is a key executioner caspase in apoptosis, and its activation leads to the degradation of chromosomal DNA. scielo.org.mxscielo.org.mx PARP is involved in DNA repair and is cleaved during apoptosis. scielo.org.mxscielo.org.mx In colorectal cancer cells, this compound increased the expression of cleaved PARP. researchgate.netnih.govresearcher.life Research on melanoma cells also indicates that natural products, including this compound from certain sources, can induce apoptosis through the upregulation of Bax and cleaved caspase-3. nih.gov

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2)

Conversely, this compound has been shown to downregulate the expression of anti-apoptotic proteins that promote cancer cell survival. In hepatocellular carcinoma cells, this compound induced a reduction in the expression levels of the anti-apoptotic protein Bcl-2. scielo.org.mxscielo.org.mx Bcl-2 helps maintain the stability of the mitochondrial membrane, impeding apoptosis. scielo.org.mxscielo.org.mx The balance between pro-apoptotic (like Bax) and anti-apoptotic (like Bcl-2) proteins is crucial in controlling apoptosis. scielo.org.mxscielo.org.mxresearchgate.net In colorectal cancer cells, this compound decreased the expression of Bcl-2. researchgate.netnih.govresearcher.life Studies on melanoma cells also report the downregulation of Bcl-2 in the context of apoptosis induction by natural products. nih.gov

Data on the effect of this compound on Apoptosis-Related Proteins in HCC cells:

| Protein | Effect of this compound Treatment | Reference |

| Bax (pro-apoptotic) | Upregulation/Inhibition of upregulation | scielo.org.mxscielo.org.mx |

| Cleaved Caspase-3 | Activation | scielo.org.mxscielo.org.mx |

| Cleaved PARP | Activation | scielo.org.mxscielo.org.mxresearchgate.netnih.govresearcher.life |

| Bcl-2 (anti-apoptotic) | Downregulation | scielo.org.mxscielo.org.mxresearchgate.netnih.govresearcher.lifenih.gov |

This compound is a sesquiterpene found in Curcuma rhizomes, known for its anti-tumor and anti-inflammatory properties. scielo.org.mxnih.gov Research has explored its biological activities and molecular mechanisms, particularly in the context of cancer. scielo.org.mxnih.govscielo.org.mx

Mitochondrial Membrane Potential Modulation

This compound has been shown to affect mitochondrial membrane potential. In colorectal cancer cells, treatment with 60 µg/mL this compound decreased mitochondrial membrane potential. researchgate.netnih.gov Changes in mitochondrial membrane potential are often linked to the induction of apoptosis, a programmed cell death process. researchgate.netnih.gov

Endoplasmic Reticulum Stress and Intracellular Calcium Dynamics

The endoplasmic reticulum (ER) plays a crucial role in protein synthesis, folding, and calcium storage. researchgate.netdovepress.com Cellular stress, including disturbances in calcium homeostasis, can lead to ER stress and trigger the unfolded protein response (UPR). researchgate.netdovepress.com Severe or prolonged ER stress can result in cell death. researchgate.netdovepress.com While direct evidence for this compound's impact specifically on ER stress and intracellular calcium dynamics was not extensively detailed in the search results, related studies on other compounds and cellular processes provide context. For instance, a novel curcumin (B1669340) derivative was found to induce ER stress and affect mitochondrial function, mediated by reactive oxygen species (ROS) production, which also influences intracellular calcium levels. nih.govmdpi.com The ER and mitochondria communicate via mitochondria-associated ER membranes (MAMs) to regulate various cellular functions, including calcium transfer. researchgate.net Calcium release from the ER can be influenced by various factors and its subsequent uptake by mitochondria can impact mitochondrial metabolism and ROS generation. mdpi.com this compound has been noted to affect intracellular calcium distribution in colorectal cancer cells. researchgate.netnih.gov

Anti-Migratory and Anti-Invasive Effects

Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated inhibitory effects on the migration and invasion of various cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma cells. scielo.org.mxnih.govscielo.org.mxvulcanchem.comspringermedizin.de Studies using wound healing and Transwell assays have shown that this compound treatment significantly reduces the migratory and invasive capabilities of HCC cells. scielo.org.mxscielo.org.mx For example, 20 and 40 µM this compound notably restrained wound healing in Huh7 and HCCLM3 cells after 24 hours. scielo.org.mx Similarly, Transwell assays revealed that this compound markedly attenuated the invasion ability of these cells. scielo.org.mxscielo.org.mx

Regulation of Matrix Metalloproteinase (MMP) Expression (e.g., MMP2, MMP9)

Matrix metalloproteinases (MMPs), particularly MMP2 and MMP9, are enzymes that play significant roles in the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, and metastasis. scielo.org.mxscielo.org.mxmdpi.com this compound has been shown to downregulate the expression of MMP2 and MMP9 in cancer cells. scielo.org.mxscielo.org.mxvulcanchem.com In HCC cells (Huh7 and HCCLM3), treatment with this compound led to a marked reduction in the protein expression levels of MMP2 and MMP9. scielo.org.mxscielo.org.mx This downregulation of MMPs is suggested as a mechanism by which this compound inhibits cancer cell migration and invasion. scielo.org.mxvulcanchem.com Inhibition of MMP-9 activity has also been linked to the antiulcer activity of curcumin, a related compound. nih.govnih.gov

Data on MMP2 and MMP9 protein expression in HCC cells treated with this compound:

| Cell Line | Treatment Concentration (µM) | Effect on MMP2 Expression | Effect on MMP9 Expression | Source |

| Huh7 | Various | Reduced | Reduced | scielo.org.mxscielo.org.mx |

| HCCLM3 | Various | Reduced | Reduced | scielo.org.mxscielo.org.mx |

| U251 (Glioblastoma) | Not specified | Not specified | Inhibited | windows.net |

| U87 (Glioblastoma) | Not specified | Not specified | Inhibited | windows.net |

Molecular Signaling Pathway Modulation

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently activated in various cancers and plays a critical role in regulating cell proliferation, survival, migration, and invasion. scielo.org.mxnih.govscielo.org.mxcitexs.com this compound has been found to inhibit the activation of this pathway. scielo.org.mxnih.govscielo.org.mx Studies in HCC cells (Huh7 and HCCLM3) demonstrated that this compound treatment restrained the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR. scielo.org.mxnih.govscielo.org.mx This inhibition of the PI3K/AKT/mTOR pathway is believed to mediate the inhibitory effects of this compound on HCC cell proliferation, invasion, and migration. scielo.org.mxscielo.org.mx The suppressive effects of this compound on the mTOR pathway have also been observed in glioblastoma cells. scielo.org.mx

Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation in HCC Cells:

| Cell Line | Treatment | Effect on p-PI3K | Effect on p-AKT | Effect on p-mTOR | Source |

| Huh7 | This compound | Restrained | Restrained | Restrained | scielo.org.mxnih.govscielo.org.mx |

| HCCLM3 | This compound | Restrained | Restrained | Restrained | scielo.org.mxnih.govscielo.org.mx |

Modulation of MEK/ERK Signaling Pathway

Research indicates that this compound can influence the MEK/ERK signaling pathway. In colorectal cancer cells, this compound treatment has been shown to inhibit the activation of the MEK/ERK signaling pathway. researchgate.netnih.gov Pretreatment with a MEK activator was found to significantly alleviate cell death induced by this compound, suggesting that the inhibition of this pathway is involved in this compound's effects. researchgate.netnih.gov Molecular docking studies have also investigated the binding ability of this compound to MEK proteins. researchgate.netnih.govresearchgate.net

Gene and Protein Expression Regulation

This compound has been observed to modulate the expression of various genes and proteins involved in cellular processes, including detoxification and cell cycle control.

Studies have reported that this compound can downregulate the expression of Glutathione (B108866) S-transferase A1 (GSTA1). researchgate.netresearchgate.net In human lung adenocarcinoma cells, this compound induced the downregulation of GSTA1 protein and mRNA expression. researchgate.netresearchgate.net This downregulation has been correlated with an inhibition of tumor proliferation and migration in lung cancer. researchgate.netnih.gov

This compound has also been found to inhibit the expression of Glutathione S-transferase A4 (GSTA4) at both the mRNA and protein levels in glioma cells. researchgate.netresearchgate.netnih.gov This effect correlated with a downregulation of cell proliferation in these cells in a time- and dose-dependent manner. researchgate.netnih.gov GSTA4 is a phase 2 detoxifying enzyme involved in the conjugation of lipid peroxidation metabolites to glutathione and plays a role in regulating cell proliferation and apoptosis. nih.govnih.gov Downregulating GSTA4 expression may lead to increased concentrations of free 4-hydroxynonenal (B163490) (4-HNE), potentially promoting 4-HNE-induced apoptosis of tumor cells. nih.gov

This compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines. scielo.org.mxscielo.org.mxresearchgate.netresearchgate.netvulcanchem.com This effect is associated with the downregulation of key cell cycle regulatory proteins. In hepatocellular carcinoma (HCC) cells, this compound treatment reduced the protein levels of CDK1, cyclin B1, and PCNA. scielo.org.mxscielo.org.mxvulcanchem.com Similar decreases in CDK1 and cyclin B1 expression were observed in vivo in xenograft mouse models treated with this compound. scielo.org.mxscielo.org.mx PCNA expression was also reduced in this compound-treated cells and tumors, indicating decreased cell proliferation. scielo.org.mxscielo.org.mx

The following table summarizes the observed effects of this compound on cell cycle regulatory proteins:

| Protein | Effect of this compound Treatment | Cell Line/Model | Source |

| CDK1 | Downregulation | HCC cells (Huh7, HCCLM3) | scielo.org.mxscielo.org.mx |

| Cyclin B1 | Downregulation | HCC cells (Huh7, HCCLM3) | scielo.org.mxscielo.org.mx |

| PCNA | Downregulation | HCC cells (Huh7, HCCLM3) | scielo.org.mxscielo.org.mx |

| CDK1 | Reduced expression | HCC xenograft mouse model | scielo.org.mxscielo.org.mx |

| Cyclin B1 | Reduced expression | HCC xenograft mouse model | scielo.org.mxscielo.org.mx |

| PCNA | Reduced expression | HCC xenograft mouse model | scielo.org.mxscielo.org.mx |

Downregulation of Glutathione S-transferase A4 (GSTA4) Expression

Modulation of Oxidative Stress Responses

This compound's biological activities also involve the modulation of oxidative stress responses.

This compound treatment has been linked to alterations in reactive oxygen species (ROS) levels. In colorectal cancer cells, this compound at a concentration of 60 µg/mL was found to increase reactive oxygen species levels. researchgate.net The modulation of GSTA4 by this compound, which is involved in detoxifying oxidative stress products like 4-HNE, suggests an indirect impact on ROS-related mechanisms. nih.gov GSTA4 can protect cells from oxidative stress products by catalyzing the formation of an adduct of glutathione and 4-HNE. nih.gov By downregulating GSTA4, this compound may reduce this detoxification process, potentially leading to increased levels of reactive aldehydes such as 4-HNE, which are products of lipid peroxidation and can induce apoptosis. nih.gov

Effects on Oxidative Stress Markers (e.g., 4-Hydroxynonenal)

This compound has been shown to influence markers of oxidative stress, such as 4-hydroxynonenal (4-HNE). 4-HNE is a toxic aldehyde produced during lipid peroxidation, a process exacerbated by oxidative stress. wikipedia.orgmdpi.comnih.gov Studies have indicated that this compound treatment can lead to increased levels of 4-HNE in certain cell lines, which is correlated with the inhibition of glutathione S-transferase A4 (GSTA4). nih.govresearchgate.netnih.govresearchgate.net GSTA4 is an enzyme involved in the detoxification of 4-HNE by catalyzing the formation of adducts with glutathione. nih.govresearchgate.net By inhibiting GSTA4, this compound may reduce the cell's ability to detoxify 4-HNE, leading to its accumulation. nih.gov This mechanism is implicated in the pro-apoptotic effects observed in some cancer cell lines. nih.govresearchgate.netnih.gov

In Vivo Antitumor Efficacy in Murine Xenograft Models

Studies utilizing murine xenograft models have investigated the in vivo antitumor efficacy of this compound. In a lung adenocarcinoma mouse xenograft model using SPC-A1 cells, this compound administration at a dose of 135 mg/kg daily significantly reduced tumor weight without significantly affecting the body mass or organs of the mice, suggesting limited toxicity in vivo. caymanchem.comresearchgate.net Furthermore, in nude mouse xenograft models of glioblastoma, this compound treatment significantly inhibited tumor growth and prolonged the survival time of tumor-bearing mice. nih.govresearchgate.netnih.gov This antitumor effect in glioblastoma models was associated with decreased levels of GSTA4 and reduced proliferation, invasion, and migration of tumor cells, alongside increased apoptosis. nih.govresearchgate.net this compound has also demonstrated the ability to suppress hepatocellular carcinoma (HCC) tumor growth in xenograft mouse models, which was linked to the inhibition of the PI3K/AKT/mTOR pathway. scielo.org.mxscielo.org.mx

Below is a table summarizing in vivo antitumor efficacy data:

| Cancer Type (Cell Line) | Animal Model | This compound Dose (Route) | Key Findings | Reference |

| Lung Adenocarcinoma (SPC-A1) | Nude Mouse Xenograft | 135 mg/kg (daily) | Reduced tumor weight; Limited toxicity. | caymanchem.comresearchgate.net |

| Glioblastoma (U251, U87) | Nude Mouse Xenograft | Not specified in snippet | Significantly inhibited tumor growth; Prolonged survival time. | nih.govresearchgate.netnih.gov |

| Hepatocellular Carcinoma (Huh7, HCCLM3) | Xenograft Mouse Model | Not specified in snippet | Suppressed tumor growth; Inhibited PI3K/AKT/mTOR pathway. | scielo.org.mxscielo.org.mx |

Precancerous Lesion Modulation in Animal Models (e.g., Breast Precancer)

Research suggests that this compound may have a role in modulating precancerous lesions in animal models, including breast precancer. One study indicated that this compound could cure and prevent breast precancer in a DMBA-induced mouse model. researchgate.netchemfaces.com While specific detailed findings on the mechanisms or extent of modulation from this particular study were not extensively detailed in the provided snippets, the mention suggests a potential inhibitory effect on the progression of precancerous changes in breast tissue. researchgate.netchemfaces.com Animal models of breast precancer are utilized to study the early stages of breast cancer development and evaluate potential chemopreventive agents. nki.nlfrontiersin.orgtmc.edu

Antimicrobial Activities of this compound

Antifungal Properties (e.g., against Fusarium graminearum)

This compound has demonstrated antifungal properties against various fungi, including Fusarium graminearum. caymanchem.comresearchgate.netplos.orgresearchgate.net Studies have shown that this compound, as a component of Curcuma longa extract, contributes to its antifungal activity against F. graminearum by inhibiting mycelial growth. researchgate.netplos.orgresearchgate.net While the Curcuma longa extract itself and combinations of compounds from it showed significant inhibitory effects, this compound individually also exhibited activity. plos.orgresearchgate.net The mechanism of action may involve fungal cell membrane disruption and inhibition of ergosterol (B1671047) synthesis, respiration, succinate (B1194679) dehydrogenase (SDH), and NADH oxidase, based on studies of Curcuma longa extract components. researchgate.net this compound at a concentration of 0.5 mg/ml has been reported to be active against F. graminearum. caymanchem.comcaymanchem.com

Antiprotozoal Efficacy (e.g., against Leishmania amazonensis)

This compound exhibits antiprotozoal efficacy, notably against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. frontiersin.orgnih.govphcogrev.comresearchgate.net

Direct Parasite Growth Inhibition

This compound has been shown to directly inhibit the growth of Leishmania amazonensis in both its promastigote and amastigote forms. frontiersin.orgnih.govresearchgate.net Studies have determined the half-maximal inhibitory concentration (IC₅₀) for promastigotes and the half-maximal effective concentration (EC₅₀) for axenic amastigotes. This compound was effective in inhibiting the growth of promastigotes with an IC₅₀ of 3.09 ± 0.14 µM. nih.govresearchgate.net It was also effective against axenic amastigotes with an EC₅₀ of 2.56 ± 0.12 µM. nih.govresearchgate.net this compound proved to be even more effective against intracellular amastigote forms within macrophages, showing an EC₅₀ of 0.46 ± 0.02 µM. nih.govresearchgate.net This activity is considered to have direct effects on the parasite, leading to cell death. nih.gov The selectivity index of this compound on intracellular amastigote forms was notably high (182.32), indicating significantly lower toxicity to host macrophages compared to its effect on the parasites. nih.govresearchgate.net

Below is a table summarizing antiprotozoal efficacy data against Leishmania amazonensis:

| Parasite Form | Assay Type | IC₅₀ / EC₅₀ (µM) | Host Cell Cytotoxicity (CC₅₀, µM) | Selectivity Index | Reference |

| Promastigotes | Growth Inhibition | 3.09 ± 0.14 | >83.87 (RAW 264.7 macrophages) | >27.14 | nih.govresearchgate.net |

| Axenic Amastigotes | Growth Inhibition | 2.56 ± 0.12 | >83.87 (RAW 264.7 macrophages) | >32.76 | nih.govresearchgate.net |

| Intracellular Amastigotes | Growth Inhibition | 0.46 ± 0.02 | 83.87 ± 4.63 (RAW 264.7 macrophages) | 182.32 | nih.govresearchgate.net |

The direct effects on the parasite include the induction of cell death by apoptosis, with secondary necrotic effects observed as pore formation in the plasma membrane. nih.gov

This compound is a naturally occurring sesquiterpene compound found in certain essential oils, particularly from plants in the Asteraceae and Zingiberaceae families, such as Curcuma longa and Eugenia uniflora. cymitquimica.comcaymanchem.comchemfaces.comresearchgate.net It is characterized by its bicyclic structure. cymitquimica.com Research has explored its various biological activities, including potential anti-inflammatory, antioxidant, and antiparasitic effects. cymitquimica.comcaymanchem.comresearchgate.net

Antioxidant Capacity of this compound this compound exhibits antioxidant capacity, contributing to the scavenging of free radicals.caymanchem.comresearchgate.netmdpi.com

Synergistic Antioxidant Effects with Other Phytochemicals

This compound possesses antioxidant properties, capable of scavenging free radicals. caymanchem.com Notably, research suggests that this compound can exhibit synergistic antioxidant effects when combined with other phytochemicals. A significant synergistic effect on DPPH scavenging activity has been observed between this compound and eucalyptol. caymanchem.commdpi.com In one study evaluating compounds from Curcuma wenyujin essential oil, this compound showed moderate DPPH scavenging activity (70.02% at 336 µg/mL). When mixed with eucalyptol, the DPPH scavenging activity significantly increased, surpassing the activity of the essential oil itself, suggesting a synergistic interaction. mdpi.com

Cardiovascular System Modulatory Effects of this compound

Studies have explored the potential of this compound to modulate the cardiovascular system, including its effects on vascular tone and blood pressure.

Vasorelaxant Actions on Isolated Vascular Tissues

Research on the vasorelaxant effects of essential oils containing this compound suggests a potential for this compound to influence vascular smooth muscle. While direct studies on isolated this compound's vasorelaxant effects on isolated vascular tissues are limited in the provided search results, studies on essential oils where this compound is a major component provide some insight. For instance, an essential oil rich in sesquiterpenes, including this compound, exhibited significant vasodilation in phenylephrine-induced contracted aortic rings. This effect was observed both in the presence and absence of a nitric oxide synthase inhibitor, suggesting potential mechanisms beyond the NO pathway. researchgate.net

Antihypertensive Effects in Animal Models

Studies investigating the effects of plant extracts containing this compound in animal models of hypertension have been conducted. An essential oil from Eugenia uniflora, characterized as a this compound chemotype with this compound as a major compound (33.4 ± 8.5%), demonstrated significant antinociceptive and anti-inflammatory activities in mice, although a direct antihypertensive effect of the isolated this compound was not explicitly detailed in this context. researchgate.net

Recent research evaluated the anti-hyperlipidemic effects of this compound in high-fat diet-induced hyperlipidemia in rats. researchgate.net While primarily focused on lipid levels, the study noted that this compound treatment resulted in decreased body weight and reduced levels of LDL, TG, TC, AST, and ALT compared to the diseased group. researchgate.net This suggests a potential indirect benefit to cardiovascular health by improving lipid profiles.

Other Investigated Biological Activities of this compound

Beyond its antioxidant and potential cardiovascular effects, this compound has been investigated for other biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orgcymitquimica.comcaymanchem.comvulcanchem.com

This compound has shown anti-inflammatory properties, as evidenced by studies on myrrh oil, where this compound is a major component. wikipedia.org Myrrh oil has been shown in vitro to inhibit the production of the inflammatory cytokine IL-6 by human gingival fibroblasts. wikipedia.org

Antimicrobial activity of essential oils containing this compound has also been reported. Essential oil from Smyrnium olusatrum, where this compound represents a significant portion, has demonstrated significant antimicrobial activity in vitro. wikipedia.org

Furthermore, this compound has exhibited promising anticancer activities in various in vitro and in vivo studies. caymanchem.comvulcanchem.com It has shown cytotoxicity against several cancer cell lines, including melanoma, gastric, and colon cancer cells, while exhibiting limited toxicity towards normal cells. caymanchem.com Studies have indicated that this compound can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells. caymanchem.comvulcanchem.com Potential molecular mechanisms underlying its anticancer activity include the inhibition of the PI3K/AKT/mTOR signaling pathway. vulcanchem.com

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 12305301 |

Interactive Data Tables

Based on the search results, here is a representation of some findings regarding this compound's biological activities.

Table 1: Synergistic DPPH Scavenging Activity of this compound and Eucalyptol

| Compound/Mixture | Concentration (µg/mL) | DPPH Scavenging Activity (%) |

| This compound | 336 | 70.02 mdpi.com |

| Eucalyptol | 336 | 47.14 mdpi.com |

| This compound + Eucalyptol | 336 (various ratios) | Significantly increased (>70.02) mdpi.com |

| C. wenyujin essential oil | 336 | 68.98 mdpi.com |

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

| SK-MEL-19 (melanoma) | 5.17 caymanchem.com |

| AGP-01 (gastric cancer) | 8.04 caymanchem.com |

| HCT116 (colon cancer) | 9.18 caymanchem.com |

| MRC-5 (non-cancerous) | 11.45 caymanchem.com |

Structure Activity Relationship Sar and Derivatives of Curzerene

Correlation of Curzerene's Molecular Structure with Specific Bioactivities

For instance, this compound has demonstrated anti-cancer activity by inhibiting pathways such as PI3K/AKT/mTOR and MEK/ERK signaling. vulcanchem.comnih.govscielo.org.mx It also affects matrix metalloproteinases (MMP2 and MMP9), which are involved in cancer cell migration and invasion. vulcanchem.comscielo.org.mx this compound has also shown antioxidant activity, potentially related to its ability to scavenge free radicals. vulcanchem.commdpi.comcaymanchem.com The specific arrangement of double bonds and the furan (B31954) ring within the this compound structure are likely contributors to these observed effects.

Identification of Essential Structural Features for Biological Action

While comprehensive SAR studies specifically on this compound are ongoing, investigations into related sesquiterpenes provide insights. Structurally related compounds like curzerenone (B144611), epicurzerenone, furanodiene (B1217673), and germacrone (B1671451), also found in Curcuma species, exhibit similar biological activities, suggesting common pharmacophores or essential structural elements within this class of compounds. vulcanchem.com Furanodiene, a precursor to this compound, can thermally rearrange to form this compound, highlighting the close structural relationship and potential for shared activity. vulcanchem.commdpi.comjst.go.jp

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are pursued to improve its pharmacological properties, such as enhancing efficacy, selectivity, and potentially addressing limitations like solubility or metabolic stability. nih.govnih.gov

Chemical Modifications for Enhanced Efficacy and Selectivity

Chemical modifications of natural products like this compound can lead to the creation of analogs with altered or improved biological profiles. This involves targeted alterations to the this compound structure to influence its interaction with specific biological targets. For example, modifications aimed at increasing water solubility could improve its bioavailability. Similarly, introducing functional groups that enhance binding affinity to a particular enzyme or receptor could lead to increased potency or selectivity for a desired therapeutic effect.

While specific examples of chemical modifications of this compound for enhanced efficacy and selectivity are not extensively detailed in the provided search results, the general principle of modifying natural product scaffolds to improve drug-like properties is a common strategy in medicinal chemistry. nih.govnih.gov Studies on curcumin (B1669340) derivatives, for instance, have explored modifications to improve stability and metabolism. nih.gov

Synthesis of Novel this compound Analogs for Biological Screening